Decane-1-sulfonate
Description
Significance of Alkane Sulfonates in Scientific Inquiry
Alkane sulfonates are a class of anionic surfactants characterized by a paraffin (B1166041) chain and a sulfonate group. mdpi.com They possess excellent water solubility, high wetting action, and notable grease and soil dispersing properties. industrialchemicals.gov.au These characteristics have led to their widespread use as major surfactant ingredients in products such as detergents. industrialchemicals.gov.auheraproject.com
In the realm of scientific research, alkane sulfonates are valued for their stability and well-defined surfactant properties. acs.org They are considered more chemically stable than their sulfate (B86663) counterparts. acs.org Their ability to reduce surface tension and form micelles in aqueous solutions makes them ideal for studying fundamental surfactant behavior, including adsorption at interfaces and self-assembly processes. doi.org Furthermore, their utility extends to practical applications in analytical chemistry and industrial processes. For instance, they are employed as corrosion inhibitors in emulsions for cold rolling strips and as reagents in various analytical separation techniques. mdpi.comresearcher.life The study of alkane sulfonates contributes to advancements in colloid and surface science, materials science, and analytical methodologies. researcher.lifenih.gov
Overview of Decane-1-sulfonate as a Model Anionic Surfactant
This compound, typically used as its sodium salt (Sodium 1-decanesulfonate), serves as a model anionic surfactant in numerous research contexts. sigmaaldrich.comsigmaaldrich.com Its structure, with a C10 alkyl chain, places it in a category of surfactants that exhibit clear micellization behavior, although with a higher Krafft temperature compared to longer-chain sulfonates. acs.org The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration. acs.org For sodium 1-decanesulfonate, this has been determined to be 295.3 K (22.15 °C). acs.orgacs.org
As an anionic surfactant, it possesses a negatively charged sulfonate head group, which allows it to interact with and separate positively charged analytes. sigmaaldrich.comsigmaaldrich.com This property is fundamental to its application as an ion-pair reagent in chromatography. chemicalbook.comcarlroth.com The formation of micelles—aggregates of surfactant molecules in a solution—is a key characteristic studied using this compound. Research has focused on determining its critical micelle concentration (CMC), the concentration above which micelles form, and other micellization parameters. acs.orgsigmaaldrich.com
Physicochemical Properties of Sodium this compound
| Property | Value | References |
|---|---|---|
| Chemical Formula | C₁₀H₂₁NaO₃S | sigmaaldrich.comthermofishersci.inthermofisher.com |
| Molar Mass | 244.33 g/mol | sigmaaldrich.comcarlroth.comsigmaaldrich.com |
| Appearance | White solid/powder | chemicalbook.comreachemchemicals.com |
| Melting Point | >300 °C | sigmaaldrich.comthermofishersci.incarlroth.com |
| Solubility in Water | Soluble | thermofishersci.infishersci.nl |
| CAS Number | 13419-61-9 | sigmaaldrich.comthermofishersci.incarlroth.com |
Scope of Contemporary this compound Research
Contemporary research on this compound is diverse, primarily focusing on its role in analytical chemistry and physical chemistry. A significant area of investigation is its use as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comchemicalbook.comfishersci.nl In this application, it is added to the mobile phase to form neutral ion pairs with charged analytes, enabling their separation on reverse-phase columns. carlroth.com This technique is particularly useful for the analysis of peptides, proteins, and other charged small molecules. sigmaaldrich.comfishersci.nl
The micellar and surface properties of this compound are another major focus of academic study. doi.org Researchers investigate its aqueous solution properties to understand the thermodynamics of micelle formation. acs.orgnih.gov Studies have determined key parameters for its micellization based on the mass-action model. acs.orgacs.org
Research Findings on Micellar Properties of Sodium this compound at 308.2 K (35.05 °C)
| Parameter | Value | Reference |
|---|---|---|
| Critical Micelle Concentration (CMC) | 3 times the experimental concentrations | acs.orgacs.org |
| Micellar Aggregation Number (n) | 26 | acs.orgacs.org |
| Number of Counterions Binding to a Micelle (m) | 16.6 | acs.orgacs.org |
| Logarithm of the Micellization Constant (ln Kn) | 133 | acs.orgacs.org |
Furthermore, this compound is utilized in capillary electrophoresis to assess its critical micelle concentration and to study its interactions with polymers such as hydroxypropylmethylcellulose (B13716658). sigmaaldrich.comsigmaaldrich.com Its application has also been noted in studies investigating the retention mechanisms of certain compounds on porous graphitic carbon and in the electroreduction of metal ions. sigmaaldrich.comfishersci.nl These varied applications underscore the compound's continued importance as a tool in fundamental and applied scientific research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
decane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H,11,12,13)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGOXGQSTGQXDD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O3S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019635 | |
| Record name | Decane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45131-92-8 | |
| Record name | Decane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Decane 1 Sulfonate
Established Synthetic Pathways for Decane-1-sulfonate
The synthesis of this compound, most commonly handled as its sodium salt, is achieved through well-established chemical reactions. These methods are designed to efficiently introduce a sulfonate group at the terminal position of the ten-carbon alkyl chain.
The primary route to synthesizing sodium this compound involves a two-step process: the sulfonation of a decane (B31447) precursor followed by neutralization to form the stable salt.
One common and direct method is the sulfonation of decane using a strong sulfonating agent like chlorosulfonic acid. This reaction produces 1-decanesulfonic acid. The subsequent step involves the conversion of the resulting sulfonic acid into its corresponding sodium salt through the addition of a base, such as sodium hydroxide (B78521). exsyncorp.com This acid-base neutralization reaction is typically straightforward and results in the formation of sodium this compound and water.
Another significant industrial method involves the sulfonation of α-olefins (in this case, 1-decene). The α-olefin is reacted with sulfur trioxide to generate an intermediate, which is then hydrolyzed and neutralized with sodium hydroxide to yield the final alpha-olefin sulfonate (AOS) product. cornigs.com
These synthetic routes are summarized in the table below.
Table 1: Summary of Synthetic Pathways for Sodium this compound
| Pathway | Precursor | Key Reagents | Intermediate Product | Final Product |
|---|---|---|---|---|
| Direct Sulfonation | Decane | 1. Chlorosulfonic Acid 2. Sodium Hydroxide | Decane-1-sulfonic acid | Sodium this compound |
| α-Olefin Sulfonation | 1-Decene | 1. Sulfur Trioxide 2. Sodium Hydroxide | Enylsulfonyl chloride derivative | Sodium this compound (AOS) cornigs.com |
Synthesis and Characterization of this compound Derivatives
The basic structure of this compound can be modified to create derivatives with tailored properties. These modifications often involve the introduction of fluorine atoms or altering the carbon skeleton to enhance stability, modify surfactant properties, or serve as standards in environmental analysis.
The environmental persistence and bioaccumulation of perfluorinated compounds like perfluorooctane (B1214571) sulfonate (PFOS) have prompted the synthesis of alternative fluorinated surfactants and analytical standards for monitoring studies. researchgate.net20.210.105 Fluorinated this compound analogues are synthesized to serve as potential replacements with different environmental fates or as reference compounds in degradation studies. researchgate.net
The synthesis of these analogues often starts with fluorinated precursors. Industrial synthesis of many perfluoroalkane sulfonate derivatives begins with perfluoroalkanesulfonyl fluoride, which can be hydrolyzed to the corresponding sulfonic acid or reacted with amines to form sulfonamides. 20.210.105 For partially fluorinated analogues, a hydrocarbon chain is combined with a fluorinated segment.
An example of such an analogue is 10-(trifluoromethoxy) this compound. Degradation studies on this compound have been conducted to assess its environmental persistence as a potential substitute for more problematic perfluorinated surfactants. researchgate.net The synthesis of such compounds involves multi-step processes where a fluorinated tail is attached to a hydrocarbon chain that can then be sulfonated.
Table 2: Examples of Fluorinated Alkane Sulfonate Analogues for Environmental Research
| Compound Name | Structural Feature | Relevance in Environmental Studies |
|---|---|---|
| Perfluorooctane sulfonate (PFOS) | Fully fluorinated eight-carbon chain | A persistent organic pollutant; its derivatives are studied for environmental impact. nih.gov |
| Perfluorobutane sulfonate | Fully fluorinated four-carbon chain | Studied as a less bioaccumulative alternative to PFOS. researchgate.net |
Beyond fluorination, other structural modifications of the this compound backbone are pursued to create novel surfactants. A notable example is the synthesis of a cyclic, semi-fluorinated disodium (B8443419) alkanesulfonate designed as a PFOS alternative. researchgate.net
The synthesis for this complex derivative demonstrates a strategic approach to structural modification. The route begins with a commercially available fluorinated diol, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, and proceeds in four key steps researchgate.net:
Conversion of the diol to an intermediate trifluoromethanesulfonyl ester.
Double displacement of the triflate group using potassium malonate.
Reduction of the resulting cyclic diester.
Nucleophilic ring-opening to yield the target disodium alkanesulfonate.
This synthetic pathway highlights how a linear alkyl chain can be replaced with a more complex, cyclic, and partially fluorinated structure to create surfactants with potentially different and more desirable environmental and performance profiles. researchgate.net Another approach to modification involves the direct fluorination at the carbon adjacent to the sulfur atom (the α-position). While demonstrated on sulfated carbohydrates, the method of electrophilic fluorination of a protected sulfonate precursor presents a viable route for creating α-fluoro or α,α-difluoro analogues of this compound. nih.gov
Table 3: Synthetic Route for a Structurally Modified this compound Analogue
| Starting Material | Key Transformation Steps | Final Product Structure |
|---|
Micellization and Aggregation Phenomena of Decane 1 Sulfonate
Critical Micelle Concentration (CMC) Determination Methodologies
The critical micelle concentration (CMC) is a fundamental parameter for characterizing surfactants. researchgate.net It represents the concentration at which the formation of micelles begins. Various physical and chemical properties of a surfactant solution exhibit a distinct change at the CMC, which forms the basis for its determination. acs.orgresearchgate.net For decane-1-sulfonate, several techniques have been employed to accurately measure its CMC.
Spectroscopic methods are widely used for CMC determination due to their sensitivity and relative ease of use. researchgate.net These techniques often involve the use of probes that change their spectroscopic properties upon incorporation into the hydrophobic micellar core. acs.org
UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectra of certain probe molecules can signal the formation of micelles. For instance, the absorbance of a probe like benzoylacetone (B1666692) changes as it moves from the polar aqueous environment to the nonpolar interior of the this compound micelle. acs.org This change in absorbance, when plotted against the surfactant concentration, shows a breakpoint corresponding to the CMC. researchgate.net Another approach involves observing the liquid surface curvature in microplate wells, which alters the absorbance reading, to determine the CMC. researchgate.net
Luminescence (Fluorescence) Spectroscopy: This is a highly sensitive method for CMC determination. acs.org Probes such as pyrene (B120774) are commonly used. acs.orgpku.edu.cn In an aqueous solution, the fluorescence emission spectrum of pyrene shows distinct vibrational bands. Upon micelle formation, pyrene partitions into the hydrophobic micellar core, leading to a change in the ratio of the intensities of these bands (the Py-value). A plot of this ratio against the this compound concentration will show a sigmoidal curve, with the inflection point indicating the CMC. acs.org Steady-state fluorescence quenching is another luminescence-based technique. nih.govrsc.org In this method, a fluorophore (like pyrene) and a quencher are solubilized within the micelles. The quenching efficiency depends on the micelle concentration, which can be used to determine the CMC. nih.gov
For ionic surfactants like sodium this compound, methods that measure the electrical properties of the solution are particularly effective. uniba.sk
Conductometric Techniques: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. uniba.sk Above the CMC, the formation of larger, less mobile micelles, which bind some of the counterions, leads to a decrease in the rate of conductivity increase. uniba.skacs.org Plotting the specific or molar conductivity against the surfactant concentration results in two lines with different slopes. The intersection of these lines gives the CMC. uniba.skpnrjournal.com This method is convenient and widely used for ionic surfactants. uniba.sk
Electrophoretic Techniques: Capillary electrophoresis (CE) can also be utilized to determine the CMC. One method involves monitoring the solution's viscosity by hydrodynamically forcing an analyte through the capillary. nih.gov A significant change in the migration time of the analyte occurs at the CMC due to the change in viscosity caused by micelle formation. nih.gov Another CE-based method measures the streaming potential, which changes abruptly at the CMC. nih.gov
The defining characteristic of a surfactant is its ability to reduce surface tension. This property provides a direct and reliable method for CMC determination. nih.gov
Surface Tension Measurements: As the concentration of this compound increases in an aqueous solution, the molecules adsorb at the air-water interface, leading to a decrease in surface tension. nih.govdoi.org This continues until the surface becomes saturated with surfactant monomers. At this point, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. nih.gov The concentration at which this plateau begins is the CMC. The Wilhelmy plate method is a common technique used for these measurements. rsc.org
Interfacial Tension Measurements: Similar to surface tension, the interfacial tension between an aqueous this compound solution and an immiscible oil phase (like n-decane) also decreases with increasing surfactant concentration up to the CMC. nih.govresearchgate.net This is a key parameter in applications such as enhanced oil recovery.
Modern analytical techniques have introduced advanced methods for studying surfactant behavior. While not a direct primary method for CMC determination, microextraction techniques can be influenced by the presence of micelles. Techniques developed for sample preparation in analytical chemistry, such as those utilizing 96-well or 384-well plates, can be adapted for high-throughput screening of surfactant properties, including phenomena related to the CMC. research-solution.com The solubilization of analytes within micelles above the CMC is a principle that underpins certain microextraction methods.
Quantitative Characterization of Micellar Systems
Beyond determining the concentration at which micelles form, it is crucial to characterize the micelles themselves. A key parameter in this regard is the micellar aggregation number.
The micellar aggregation number (Nagg) is the average number of surfactant monomers that assemble to form a single micelle. pku.edu.cnacs.org This value provides insight into the size and shape of the micelles. mdpi.com
Steady-State Fluorescence Quenching (SSFQ): This is a prominent technique for determining the aggregation number. pku.edu.cnnih.govrsc.org It involves using a fluorescent probe (e.g., pyrene) and a quencher that are both solubilized in the micelles. pku.edu.cnnih.gov The quenching of the probe's fluorescence follows a specific statistical model (often Poisson statistics) that relates the quenching efficiency to the concentration of micelles. nih.gov By measuring the fluorescence intensity at different quencher concentrations, the micelle concentration can be determined. The aggregation number is then calculated using the total surfactant concentration (minus the CMC) and the calculated micelle concentration. nih.gov For sodium 1-decanesulfonate at 308.2 K, the aggregation number has been determined to be 26. acs.org
Other Techniques: While SSFQ is common, other methods like time-resolved fluorescence quenching (TRFQ) csun.edu, light scattering uliege.be, and small-angle neutron scattering (SANS) can also provide information about micelle size and aggregation number.
The following table summarizes some of the experimentally determined properties of sodium 1-decanesulfonate micellar systems.
| Property | Value | Temperature (K) | Method |
| Critical Micelle Concentration (CMC) | 46.4 mM | 308.2 | Photochemistry |
| Micellar Aggregation Number (n) | 26 | 308.2 | Photochemistry |
| Number of Counterions per Micelle (m) | 16.6 | 308.2 | Photochemistry |
| Micellization Temperature (Krafft Point) | 295.3 | - | Temperature Dependence of CMC |
Counterion Binding to Micelles
The process of micellization for ionic surfactants like this compound is significantly influenced by the binding of counterions to the micelle surface. For sodium this compound, studies at 308.2 K have determined the number of counterions (m) binding to a micelle to be 16.6. acs.orgacs.org This binding is a crucial factor in the mass-action model used to describe micelle formation, which also includes the micellization constant (ln Kn = 133) and the micellar aggregation number (n = 26). acs.orgacs.org The degree of counterion binding can be evaluated from the change in the critical micelle concentration (CMC) with the total counterion concentration. nih.gov An increase in the number of counterions bound to the micelle surface neutralizes more of the micelle's surface charge, which in turn can lead to an increase in micelle size. researchgate.net
The degree of counterion binding, often represented as the ratio m/n, has been determined to be 0.68 for sodium this compound, as derived from the Corrin-Harkins plot. acs.org The binding of counterions to micelles can be related to ionic pair effects using Bjerrum's correlation. nih.gov It has been suggested that ionic groups, formed by a counterion and several surfactant ions, are the fundamental building blocks of ionic micelles. nih.gov
Micellization Thermodynamics (Enthalpy, Entropy, Free Energy)
The thermodynamic parameters of micellization, including Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), provide insight into the driving forces behind micelle formation. For anionic surfactants like this compound, micellization is typically an entropy-driven process. nih.govcore.ac.uk This means that the increase in entropy, primarily due to the release of structured water molecules from around the hydrophobic surfactant tails, is the main contributor to the spontaneity of micelle formation. nih.govsebhau.edu.ly
The standard free energy of micellization (ΔG°m) for sodium 1-alkyl decane (B31447) sulfonates becomes more negative as the alkyl chain length increases, indicating a greater tendency to form micelles. doi.org However, for the ethyl-substituted decane sulfonate, the ΔG°m is less negative than that of its straight-chain isomer. doi.org The enthalpy of micellization (ΔH°m) is often positive, indicating that the process is endothermic. core.ac.uksebhau.edu.ly This is compensated by a large positive entropy change (ΔS°m), resulting in a negative Gibbs free energy and a spontaneous process. core.ac.uksebhau.edu.ly The relationship between enthalpy and entropy often shows a linear correlation, a phenomenon known as enthalpy-entropy compensation. researchgate.net
Table 1: Thermodynamic Parameters of Micellization
| Thermodynamic Parameter | Description | Typical Sign for Anionic Surfactants |
| ΔG°m (Gibbs Free Energy) | Indicates the spontaneity of the micellization process. | Negative |
| ΔH°m (Enthalpy) | Represents the heat change during micellization. | Often Positive (Endothermic) |
| ΔS°m (Entropy) | Measures the change in disorder of the system. | Positive |
Factors Influencing this compound Micellization
Electrolyte and Cosurfactant Effects on Micellar Formation
The addition of electrolytes, such as sodium chloride, significantly influences the micellization of this compound. Electrolytes lower the CMC and promote the formation of micelles. acs.orgrsc.org This is because the added salt screens the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate. chemrxiv.org The addition of NaCl to sodium this compound solutions has been shown to shift the Krafft temperature to higher values. acs.orgacs.org At a fixed surfactant concentration, adding salt can induce transitions in micellar shape, from spherical to cylindrical micelles and even to multilamellar vesicles. rsc.org
Cosurfactants, which are typically short-chain alcohols, can also affect micelle formation by partitioning between the surfactant molecules in the micelle. tandfonline.com This can alter the stability and properties of the micelles. The addition of a cosurfactant can lead to an increase in the viscosity of the surfactant solution and can even result in the formation of viscoelastic gels. researchgate.net For some systems, an optimal chain length of the cosurfactant molecule leads to the highest viscoelasticity. researchgate.net
Interactions with Hydroxypropylmethylcellulose (B13716658) and Other Polymers
This compound interacts with nonionic polymers like hydroxypropylmethylcellulose (HPMC). sigmaaldrich.comcenmed.comsigmaaldrich.com This interaction occurs through the formation of a complex resulting from the adsorption of the surfactant onto the hydrophobic sites of the polymer. researchgate.net The study of the interaction between HPMC and anionic surfactants like hexane-, octane-, and decanesulfonic acid sodium salts has been conducted using dynamic surface tension measurements. acs.orgtsijournals.com The presence of a polymer can reduce the surface tension of the surfactant solution and increase properties like foamability and viscosity. researchgate.net The interaction between surfactants and polymers can lead to the formation of polymer-surfactant aggregates, with characteristic concentrations for the start of interaction (critical aggregation concentration, CAC) and polymer saturation (polymer saturation point, PSP). researchgate.nettsijournals.com
Self-Assembly Structures and Morphologies in Solution
Surfactant molecules like this compound can self-assemble into various structures in solution, depending on factors like concentration, temperature, and the presence of additives. acs.org At low concentrations, they typically form spherical micelles. rsc.org As the concentration increases or with the addition of salt, these spherical micelles can grow and transform into elongated, cylindrical (or wormlike) micelles. rsc.orgchemrxiv.org Further changes can lead to the formation of more complex structures like multilamellar vesicles. rsc.org
The morphology of these self-assembled structures can be influenced by various factors. For instance, in some block copolymer systems in decane, the cooling rate of the solution can determine the final shape of the micelles, leading to branched or other complex structures. researchgate.net The self-assembly process is a powerful tool for creating a wide range of supramolecular architectures, including tubes, vesicles, spheres, and helices, through non-covalent interactions. rsc.org
Formation of Micellar Aggregates
At low concentrations in an aqueous solution, this compound exists as individual ions. However, as the concentration increases and reaches a specific threshold known as the critical micelle concentration (CMC), the surfactant ions begin to spontaneously associate to form organized structures called micelles. scribd.comaimspress.com
The micellization of sodium 1-decanesulfonate is an important characteristic, though it has been studied less extensively than its sulfate (B86663) counterparts due to a higher Krafft temperature, the minimum temperature required for micelle formation. acs.org The Krafft temperature for sodium 1-decanesulfonate has been determined to be 295.3 K. acs.orgacs.org Above this temperature, the solubility of the surfactant equals its CMC, and micelle formation becomes evident. scribd.comacs.org
The process of micellization is a cooperative phenomenon where numerous surfactant monomers come together to form a micelle. mpg.de For sodium 1-decanesulfonate, these micelles typically have a spherical or ellipsoidal shape in which the hydrophobic decyl chains form a core, shielded from the water, while the hydrophilic sulfonate headgroups are exposed at the micelle-water interface. psu.edu This arrangement is energetically favorable. scribd.com
The micellization parameters for sodium 1-decanesulfonate have been determined using various techniques. At 308.2 K, studies have established the micellar aggregation number (n), which is the average number of surfactant molecules in a single micelle, to be approximately 26. acs.orgacs.org The number of counterions (sodium ions) that bind to a micelle (m) was found to be around 16.6. acs.orgacs.org
The critical micelle concentration is a key parameter that is influenced by factors such as temperature and the presence of electrolytes. The CMC of sodium 1-decanesulfonate can be determined by methods like conductivity measurements. acs.org The addition of electrolytes like sodium chloride to the solution leads to a shift in the Krafft temperature to higher values. acs.orgacs.org
The thermodynamics of micellization for ionic surfactants like this compound are governed by changes in enthalpy and entropy. ajchem-a.com The aggregation process is generally considered to be thermodynamically favorable, as indicated by a negative Gibbs free energy of micellization. scribd.com
Table 1: Micellization Properties of Sodium 1-Decanesulfonate at 308.2 K
| Parameter | Value |
| Micellar Aggregation Number (n) | 26 acs.orgacs.org |
| Number of Bound Counterions (m) | 16.6 acs.orgacs.org |
| Krafft Temperature (MT) | 295.3 K acs.orgacs.org |
| Natural Logarithm of Micellization Constant (ln Kn) | 133 acs.orgacs.org |
Higher-Order Self-Assembled Architectures
Beyond the formation of simple spherical or ellipsoidal micelles, surfactants can form more complex, higher-order self-assembled structures. nih.gov These structures arise from the further organization of micelles or individual surfactant molecules under specific conditions of concentration, temperature, or in the presence of additives. nih.gov
While spherical and rod-like micelles are common, other morphologies such as disk-like micelles can also form. conicet.gov.ar These disk-like structures can be precursors to the formation of lamellar liquid crystals. conicet.gov.ar For some surfactants, as the concentration increases well beyond the initial CMC, a transition from spherical to cylindrical or other non-spherical micelles can occur. mdpi.com
The formation of these higher-order structures is a result of the complex interplay of intermolecular forces, including hydrophobic interactions, electrostatic interactions between the charged headgroups, and van der Waals forces. mdpi.com The geometry of the surfactant molecule itself, often described by a packing parameter, plays a crucial role in determining the preferred shape of the aggregate. mpg.de
The self-assembly process can be hierarchical, where primary aggregates like micelles serve as building blocks for larger and more complex superstructures. nih.govacs.org This can lead to the formation of various mesophases, such as lamellar, hexagonal, and cubic phases, which exhibit long-range order. conicet.gov.ar The ability to form such diverse and structurally complex architectures is a key area of research in supramolecular chemistry. acs.org
Interfacial Phenomena and Emulsion Science Involving Decane 1 Sulfonate
Decane-1-sulfonate at Fluid-Fluid Interfaces
The performance of this compound in various applications stems from its ability to position itself at the boundary between two immiscible liquid phases, altering the properties of that interface.
This compound lowers the interfacial tension (IFT) between oil and water phases by adsorbing at the interface, a process driven by the dual nature of its molecular structure. The hydrophobic decyl tail has a low affinity for the aqueous phase and a high affinity for the oleic phase, while the ionic sulfonate head group is hydrophilic. This causes the surfactant molecules to spontaneously migrate to and orient themselves at the oil-water interface, with the tail penetrating the oil phase and the head group remaining in the water phase. researchgate.net
The effectiveness of IFT reduction is also influenced by external factors. The addition of inorganic salts, such as sodium chloride, can enhance the packing efficiency of the anionic surfactant molecules at the interface. nih.govresearchgate.net The salt cations shield the electrostatic repulsion between the negatively charged sulfonate head groups, allowing for a more compact and ordered arrangement. nih.gov This denser interfacial film is more effective at lowering the IFT. nih.gov Furthermore, the similarity in structure between the surfactant's hydrophobic tail (decane) and the oil phase is beneficial for reducing interfacial tension. nih.gov Molecular dynamics simulations have shown that a close match between the length of the surfactant's alkyl tail and the oil molecules enhances miscibility and leads to a greater reduction in IFT. acs.orgacs.org
The adsorption of this compound at an oil-water interface, such as a decane-water interface, is a dynamic process that leads to the formation of a structured monomolecular film. researchgate.net Initially, surfactant molecules in the bulk aqueous phase migrate to the interface, causing a time-dependent decrease in interfacial tension until an equilibrium is reached. mdpi.com At this equilibrium, a dynamic balance exists between surfactant molecules adsorbing to and desorbing from the interface. mdpi.com
The concentration of this compound in the bulk phase is a critical factor. As the concentration increases, the number of molecules adsorbing at the interface increases, leading to a greater surface coverage and a more significant reduction in IFT. This continues until the interface becomes saturated and micelles begin to form in the bulk phase, a point known as the critical micelle concentration (CMC). researchgate.net Beyond the CMC, the interfacial tension remains relatively constant at its minimum value.
Microemulsion Formation and Phase Behavior Studies
This compound is a key component in the formulation of microemulsions, which are thermodynamically stable, optically isotropic dispersions of oil and water. tandfonline.comnih.gov These systems are of significant interest for their ability to create ultra-low interfacial tension. researchgate.netmohe.gov.my
A critical objective in many surfactant-based applications is the formation of a Winsor Type-III microemulsion. researchgate.netsci-hub.se This system is characterized by a three-phase equilibrium, consisting of a middle-phase microemulsion coexisting with both an excess oil phase (upper) and an excess water phase (lower). sci-hub.se The middle phase contains significant amounts of both oil and water, solubilized by the surfactant film. onepetro.org
The formation of this bicontinuous microemulsion phase, where oil and water domains are intricately interdispersed, is associated with the lowest interfacial tensions, often reaching ultra-low values (e.g., < 10⁻³ mN/m). sci-hub.semdpi.com Achieving this state is highly dependent on the precise formulation of the system's components. mdpi.com Research on similar anionic surfactants like alpha-olefin sulfonates with decane (B31447) has demonstrated the ability to form these three-phase systems under optimized conditions. researchgate.netresearchgate.net The Winsor classification also includes Type I (oil-in-water microemulsion in equilibrium with excess oil) and Type II (water-in-oil microemulsion in equilibrium with excess water). sci-hub.se
The transition between Winsor types and the creation of a stable Type-III system are highly sensitive to the composition of the mixture. mdpi.com Key parameters that must be optimized include salinity, surfactant concentration, and the presence and concentration of a cosurfactant. researchgate.netresearchgate.net
Salinity: For an anionic surfactant like this compound, salinity is a crucial tuning parameter. At low salinity, the surfactant is predominantly hydrophilic, leading to the formation of a Winsor Type-I (o/w) microemulsion. As salinity increases, the salt shields the electrostatic repulsions of the head groups, making the surfactant effectively more lipophilic. This shift can induce a transition to a Winsor Type-III system and, at even higher salinities, to a Winsor Type-II (w/o) system. sci-hub.semdpi.com The salinity at which equal volumes of oil and water are solubilized in the middle phase is known as the optimal salinity. sci-hub.se
Surfactant and Cosurfactant Concentration: The concentration of the primary surfactant, this compound, must be sufficient to form a stable interfacial film. Often, a cosurfactant, typically a short-chain alcohol (like isopropanol (B130326) or isobutyl alcohol) or a nonionic surfactant, is added. nih.govresearchgate.netonepetro.org The cosurfactant partitions into the surfactant film at the oil-water interface, modifying its properties. researchgate.net It can reduce the rigidity of the film, lower the viscosity of the microemulsion phase, and adjust the hydrophilic-lipophilic balance (HLB) of the system, thereby widening the conditions under which a stable Winsor Type-III microemulsion can form. researchgate.netsci-hub.se
The following table presents data from a study on a similar system using an alpha-olefin sulfonate (AOS), which illustrates the optimization process.
| Parameter | Range/Value Studied | Optimal Condition for Winsor Type-III | Reference |
| Salinity | 0 - 5 wt% | 3 wt% | researchgate.net |
| Surfactant (AOS) Conc. | 0.5 - 2 wt% | 1 wt% | researchgate.net |
| Cosurfactant (Lauryl Glucoside) Conc. | 1 - 4 wt% | 3 wt% | researchgate.net |
| Oil Phase | Decane | Decane | researchgate.net |
This table is representative of the optimization process for anionic sulfonate surfactants in creating Winsor Type-III microemulsions with decane.
The stability of a microemulsion formulated with this compound is a direct consequence of the thermodynamic favorability of the system under optimized conditions. tandfonline.comnih.gov A stable microemulsion does not separate over time, which is a key differentiator from conventional, thermodynamically unstable emulsions. nih.gov
The influence of this compound on stability is tied to its ability to create and maintain an ultra-low interfacial tension and an appropriate interfacial film curvature. mdpi.com In a stable Winsor Type-III system, the surfactant film has a near-zero average curvature, allowing it to coexist with both oil and water. onepetro.org The stability of the microemulsion is therefore highest at or near the optimal salinity and surfactant/cosurfactant concentrations, where these conditions are met. sci-hub.se
Deviations from the optimal formulation can lead to instability or a transition to a two-phase Winsor I or II system. For instance, an incorrect salinity can cause the surfactant film to curve preferentially toward either the oil or water phase, breaking the three-phase equilibrium. mdpi.com The addition of a cosurfactant can improve stability by preventing the formation of highly viscous or gel-like liquid crystalline phases that can otherwise form with a single surfactant. sci-hub.se The stability can be assessed by observing the phase behavior over time and by rheological measurements, where a stable microemulsion will maintain a consistent viscosity under shear. researchgate.netnih.gov
Emulsion Stabilization Mechanisms
This compound, an anionic surfactant, plays a crucial role in the formation and stabilization of emulsions through various mechanisms. Its amphiphilic nature, consisting of a long hydrophobic decane tail and a hydrophilic sulfonate headgroup, allows it to adsorb at oil-water interfaces, reducing interfacial tension and creating a barrier against droplet coalescence. exsyncorp.com
Role in Emulsion Polymerization
In emulsion polymerization, surfactants like sodium this compound are fundamental components. alfa-chemical.com They serve multiple functions that are critical to the process. Initially, the surfactant molecules, above a certain concentration known as the critical micelle concentration (CMC), form micelles in the aqueous phase. academie-sciences.frrsc.org These micelles act as tiny reactors by encapsulating the monomer, such as styrene. academie-sciences.fr
The key roles of this compound in this process include:
Reducing Interfacial Tension: It lowers the energy required to disperse the monomer as droplets in the aqueous phase. rsc.org
Micelle Formation: It creates a locus for the polymerization to begin, leading to the formation of polymer latex particles. academie-sciences.frrsc.org
Stabilizing Polymer Particles: As the polymer particles grow, the surfactant adsorbs onto their surfaces, providing electrostatic repulsion that prevents the particles from aggregating, thus ensuring the stability of the final latex. academie-sciences.frresearchgate.net
Research has also explored modified versions of this compound, such as sodium ω-mercapto-decane sulfonate, which acts as a "transurf" (a surface-active, chain transfer agent). academie-sciences.fr This specialized molecule not only stabilizes the emulsion but also participates in the reaction to control the surface chemistry of the resulting polymer colloids, allowing for the creation of highly stable colloids with specific surface functional groups. academie-sciences.fr
Decane-in-Water Emulsion Stability and Rheology
This compound is an effective emulsifier for creating decane-in-water (O/W) emulsions. exsyncorp.com Its primary function is to reduce the interfacial tension (IFT) between the oil and water phases, which facilitates the formation of small droplets and provides long-term stability against breakdown processes like coalescence and Ostwald ripening. wiley-vch.de
Studies have shown that the stability and rheological properties of these emulsions are influenced by factors such as surfactant concentration and the presence of electrolytes. researchgate.net For instance, the addition of sodium chloride (NaCl) can impact the elastic modulus of a water/decane emulsion. researchgate.net The IFT of a water/decane system can be dramatically lowered by the presence of a surfactant; one study noted a drop from 46.17 mN/m to 0.241 mN/m. researchgate.net The transport of decane between emulsion droplets, a key factor in Ostwald ripening, has been shown to be significantly influenced by the presence and type of surfactant, with surfactant micelles potentially acting as "carriers" for the oil molecules. acs.org
The table below summarizes findings on the impact of surfactants on the interfacial properties and stability of decane-in-water emulsions.
| System Component | Observation | Impact on Emulsion | Reference |
| Surfactant | Reduces interfacial tension between decane and water. | Facilitates droplet formation and enhances stability. | researchgate.net |
| Surfactant Micelles | Can act as "carriers" for decane transport between droplets. | Influences the rate of Ostwald ripening. | acs.org |
| NaCl | Can increase the elastic modulus of the emulsion. | Affects the rheological (flow) properties. | researchgate.net |
| Surfactant vs. No Surfactant | IFT drops from ~46 mN/m to ~0.24 mN/m. | Drastic improvement in emulsion stability. | researchgate.net |
Synergistic Effects with Nanoparticles in Pickering Emulsions
Pickering emulsions are stabilized by solid particles that adsorb to the oil-water interface, creating a robust physical barrier against coalescence. whiterose.ac.uk While traditional surfactants like this compound and nanoparticles can stabilize emulsions independently, their combined use can lead to significant synergistic effects. researchgate.net The surfactant can modify the wettability of the nanoparticles, which is a critical factor for their ability to stabilize an emulsion. unam.mxmdpi.com
In the context of decane-in-water emulsions, the synergy between an anionic surfactant (like a sulfonate) and negatively charged silica (B1680970) nanoparticles has been investigated. researchgate.net The mechanism often involves the surfactant adsorbing onto the nanoparticle surface, altering its hydrophobicity and promoting its migration to the oil-water interface. jlu.edu.cnresearchgate.net This in-situ hydrophobization allows hydrophilic particles, which would otherwise remain dispersed in the water phase, to effectively stabilize the emulsion. unam.mxjlu.edu.cn
This synergistic stabilization can produce emulsions with enhanced stability compared to those stabilized by either the surfactant or the nanoparticles alone. researchgate.net The interaction is highly specific; for instance, a synergistic effect is more prominent between anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) and nano-silica compared to cationic surfactants. researchgate.net The resulting emulsions can exhibit excellent long-term stability, sometimes lasting for months. unam.mxrgipt.ac.in
The table below outlines the roles and effects observed when combining surfactants and nanoparticles in emulsion stabilization.
| Component Combination | Mechanism | Outcome | Reference |
| Anionic Surfactant + Charged Nanoparticles | Surfactant adsorbs onto nanoparticles, modifying their surface wettability (in-situ hydrophobization). | Enhanced adsorption of particles at the oil-water interface. | jlu.edu.cnresearchgate.net |
| Surfactant + Nanoparticles | Creates a robust, combined stabilizing layer at the interface. | Increased emulsion stability against coalescence and creaming. | researchgate.netrgipt.ac.in |
| Anionic Surfactant (SDS) + Nano-silica | Strong synergistic interaction. | More stable emulsion compared to cationic surfactant/nano-silica combinations. | researchgate.net |
| Surfactant + Nanoparticles | Can prevent nanoparticle aggregation and improve their dispersion. | Forms a more effective stabilizing network. | unam.mx |
Chromatographic Applications and Separation Science
Decane-1-sulfonate as an Ion-Pairing Reagent in High-Performance Liquid Chromatography (HPLC)
In High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase (RP) mode, the separation of ionic and highly polar compounds can be challenging due to their limited retention on non-polar stationary phases. itwreagents.com this compound is introduced into the mobile phase to address this issue, where it acts as an ion-pairing reagent. technologynetworks.comcdhfinechemical.com It forms neutral, hydrophobic ion pairs with oppositely charged analytes, thereby increasing their retention on the reversed-phase column and enabling effective separation. itwreagents.comcarlroth.comscbt.com
Separation and Resolution of Organic Small Molecules
This compound is extensively used for the analysis of various organic small molecules. sigmaaldrich.comsigmaaldrich.cn Its anionic sulfonate group allows for the separation and resolution of positively charged analytes. sigmaaldrich.comsigmaaldrich.cn By forming an ion pair, it effectively "masks" the charge of the analyte, increasing its hydrophobicity and retention on the stationary phase. itwreagents.comcarlroth.com This principle is widely applied in the separation of basic drugs, catecholamines, and other small organic bases that would otherwise exhibit poor retention and peak shape in conventional reversed-phase HPLC. fishersci.comsigmaaldrich.comnih.gov The concentration of this compound in the mobile phase is a critical parameter that can be adjusted to optimize the retention and selectivity of the separation. shimadzu.ch
A notable application is in the analysis of catecholamines like epinephrine (B1671497) and norepinephrine, which are hydrophilic and thus difficult to retain on reversed-phase columns. nih.govchromatographyonline.com The use of an alkyl sulfonate like this compound as an ion-pairing agent significantly improves their retention and resolution. sigmaaldrich.comnih.gov
Table 1: Applications of this compound in the HPLC Separation of Small Molecules
| Analyte Class | Example Analytes | Chromatographic Benefit |
|---|---|---|
| Basic Drugs | Various pharmaceutical compounds | Improved retention and peak shape |
| Catecholamines | Epinephrine, Norepinephrine, Dopamine | Enhanced retention of polar molecules sigmaaldrich.comchromatographyonline.comresearchgate.net |
| Guanidine (B92328) Compounds | Metformin | Facilitates separation on porous graphitic carbon sigmaaldrich.comsigmaaldrich.cn |
Applications in Peptide and Protein Analysis
The analysis of peptides and proteins by reversed-phase HPLC can also be enhanced by the use of this compound as an ion-pairing reagent. sigmaaldrich.cnfishersci.nlchemicalbook.comchembk.comthermofisher.cn Peptides and proteins are often charged molecules, and the addition of an ion-pairing agent can improve their retention, resolution, and peak shape. google.com The long hydrophobic chain of this compound interacts with the non-polar stationary phase, while its sulfonate group forms an ion pair with the positively charged residues of the peptides or proteins. scbt.com This is particularly useful in the purification of synthetic peptides and the analysis of complex protein digests. google.com For instance, in the purification of GLP-1 analogues like Liraglutide, ion-pairing agents such as alkyl sulfonic acids have been shown to improve the resolution of closely related impurities. google.com
Mechanisms of Ion-Pair Formation and Retention in Liquid Chromatography
The precise mechanism of retention in ion-pair chromatography is a subject of ongoing discussion, with two primary models being the "ion-pairing" model and the "dynamic ion-exchange" model. diva-portal.orgthermofisher.com
In the ion-pairing model , it is proposed that the this compound anion and the cationic analyte form a neutral ion pair in the mobile phase. itwreagents.comtechnologynetworks.com This newly formed, less polar entity then partitions onto the hydrophobic stationary phase. technologynetworks.com The retention is governed by the hydrophobicity of the ion pair and the composition of the mobile phase, particularly the concentration of the organic modifier. itwreagents.comthermofisher.com
The dynamic ion-exchange model , on the other hand, suggests that the hydrophobic tails of the this compound ions adsorb onto the surface of the non-polar stationary phase. shimadzu.chthermofisher.com This creates a dynamic, negatively charged surface on the stationary phase. Positively charged analyte molecules are then retained on this surface through electrostatic interactions, effectively behaving like an ion-exchange mechanism. thermofisher.com
In reality, the retention mechanism is likely a combination of both models, with their relative contributions depending on the specific chromatographic conditions, including the nature of the analyte, the stationary phase, and the mobile phase composition. diva-portal.org The concentration of the ion-pairing reagent and the organic solvent in the mobile phase are key factors that influence the retention and selectivity of the separation. shimadzu.chthermofisher.com
Advanced Chromatographic Methodologies Utilizing this compound
Beyond its standard use in HPLC, this compound is also integral to more advanced chromatographic techniques that leverage its unique properties as an ion-pairing reagent and a surfactant.
Ion-Pair Liquid Chromatography Techniques
Ion-pair liquid chromatography (IP-LC) is a versatile technique that extends the applicability of reversed-phase chromatography to ionic and highly polar compounds. technologynetworks.com this compound is a commonly employed ion-pairing reagent in this technique due to its strong hydrophobicity, which promotes effective interaction with the stationary phase and the analyte. carlroth.comscbt.com This allows for the simultaneous separation of charged and non-charged molecules. carlroth.com The choice of the alkyl sulfonate, including the length of the alkyl chain, can be tailored to achieve the desired retention and selectivity for a specific application. shimadzu.ch For instance, a longer chain length like that of this compound generally leads to stronger retention. shimadzu.chkm3.com.tw
Table 2: Comparison of Ion-Pairing Reagents
| Reagent | Typical Application | Key Characteristic |
|---|---|---|
| Hexanesulfonate | Separation of less hydrophobic bases | Shorter alkyl chain, less retention |
| Octanesulfonate | General purpose for basic compounds | Intermediate hydrophobicity and retention |
| This compound | Strong retention of hydrophilic and basic compounds | Long alkyl chain, strong retention shimadzu.ch |
| Perchlorate | Alternative for specific selectivity | Different ionic interaction mechanism |
Micellar Electrokinetic Capillary Chromatography (MEKC)
This compound can also be utilized in Micellar Electrokinetic Capillary Chromatography (MEKC), a hybrid of electrophoresis and chromatography. sigmaaldrich.comglobalresearchonline.net In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC) to form micelles. globalresearchonline.netwikipedia.org These micelles act as a pseudo-stationary phase. wikipedia.orgacs.org
This compound, as an anionic surfactant, forms negatively charged micelles in the running buffer. sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com Neutral analytes can partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. wikipedia.org The separation is based on the differential partitioning of the analytes into the micelles. acs.org Even though the anionic micelles are electrophoretically drawn towards the anode, the strong electroosmotic flow in the capillary typically moves the bulk solution, including the micelles, towards the cathode, allowing for their detection. wikipedia.orgacs.org This technique is particularly useful for the separation of neutral compounds, which cannot be separated by conventional capillary electrophoresis, and can also be applied to the separation of charged species. globalresearchonline.netwikipedia.org The CMC of sodium 1-decanesulfonate has been assessed using capillary electrophoresis. sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com
Computational Chemistry and Theoretical Modeling of Decane 1 Sulfonate Systems
Molecular Dynamics (MD) Simulations of Interfacial and Aggregation Behavior
Molecular dynamics simulations are a cornerstone for studying the dynamic behavior of decane-1-sulfonate systems. By simulating the motions and interactions of atoms and molecules over time, MD provides a detailed view of processes like surfactant self-assembly at interfaces and in bulk solution.
Analysis of Molecular Architecture Effects at Decane-Water Interfaces
The specific structure of a surfactant molecule significantly influences its effectiveness at an oil-water interface. Atomistic MD simulations have been employed to investigate how the molecular architecture of alkyl benzene (B151609) sulfonates impacts the properties of a decane-water interface. matsci.orgcaltech.edu Studies have focused on isomers where a benzene sulfonate group is attached to different carbon positions on a hydrocarbon backbone (e.g., a hexadecane (B31444) backbone, denoted m-C16). researchgate.netacs.org
A key finding is that the miscibility of the surfactant's alkyl tail with the oil phase (decane) is critical for creating a stable interface. matsci.org The stability is maximized when the "effective" length of the surfactant's alkyl tail closely matches the average end-to-end length of the decane (B31447) molecules. caltech.edu For instance, in a study of hexadecane benzene sulfonate isomers at a decane-water interface, the 4-C16 isomer, where the benzene sulfonate group is attached to the fourth carbon, was found to have an effective alkyl tail length of 9.53 ± 1.36 Å. matsci.orgcaltech.edu This was the closest match to the average length of decane (9.97 ± 1.03 Å) among the studied isomers. matsci.orgcaltech.edu This structural compatibility leads to the most stable interface, characterized by the lowest interface formation energy. researchgate.netacs.org
The interfacial thickness is also affected by the surfactant's architecture. acs.org The isomer that provides the best length match (4-C16) creates the largest interfacial thickness; the thickness decreases as the sulfonate group is moved further from this optimal position. caltech.eduacs.org
Modeling Surfactant Packing and Interfacial Energy
MD simulations allow for the detailed modeling of how surfactant molecules arrange themselves at an interface and the resulting energetic changes. The packing efficiency and the reduction in interfacial energy are direct consequences of the surfactant's molecular structure. researchgate.netacs.org
Simulations have shown that certain isomers, due to their favorable geometry, can achieve a more compact packing at the decane-water interface. acs.org The 4-C16 hexadecane benzene sulfonate isomer, for example, exhibits a smaller interfacial area per molecule compared to other isomers, indicating tighter packing. matsci.orgcaltech.edu This compact arrangement is directly correlated with a more stable interface and the lowest interface formation energy. researchgate.netacs.org
The relationship between interfacial thickness and interfacial tension has also been quantified through simulations using the Kirkwood-Buff theory. caltech.eduacs.org Results consistently show that the surfactant architecture inducing the greatest interfacial thickness also leads to the lowest interfacial tension. acs.org As the attachment position of the sulfonate group moves away from the optimal position, the interfacial thickness decreases, and consequently, the interfacial tension increases. caltech.eduacs.org
Table 1: Effect of Surfactant Isomer Architecture on Interfacial Properties at a Decane-Water Interface
Simulation of Aggregation Dynamics and Micelle Formation
Beyond interfaces, MD simulations are used to study the aggregation of surfactants in bulk solution, leading to the formation of micelles. These simulations can reveal the critical steps and structures involved in self-assembly. conicet.gov.ar Studies on sodium 1-decanesulfonate in aqueous solutions have determined key parameters for its micellization based on a mass-action model. acs.org
Experimental and computational studies have identified the micellization parameters for sodium 1-decanesulfonate at 308.2 K. acs.org These simulations, which align with experimental data from electroconductivity and membrane potential measurements, provide a quantitative description of the micellar system. acs.org
Table 2: Micellization Parameters for Sodium 1-Decanesulfonate at 308.2 K
Simulations of other decyl-chain surfactants, like n-decane phosphonic acid, have shown a progression from pre-micellar aggregates to spherical micelles, which then grow into disk-like micelles. conicet.gov.ar These simulations also reveal the importance of intermolecular hydrogen bonds between surfactant headgroups in stabilizing these structures. conicet.gov.ar
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the principles of quantum mechanics, offer a higher level of theory to investigate the electronic structures and energetics of molecules. These methods are particularly useful for understanding the fundamental interactions that drive surfactant behavior.
Density Functional Theory (DFT) for Micellization Parameters
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the micelle formation of ionic liquid surfactants containing a decanesulfonate anion. researchgate.net
In a study of 3-methyl-1-ethoxycarbonylimidazolium decanesulfonate, DFT calculations were used to optimize the molecular configurations of the individual ions and their hydrated complexes. researchgate.net The calculations, performed at the B3LYP/6-31G(d,p) level, analyzed the formation of hydrogen bonds between water molecules and the sulfonate anion. researchgate.net It was found that water molecules form hydrogen bonds with the oxygen atoms of the polar sulfonate group in various configurations. researchgate.net This detailed analysis of intermolecular forces and charge distributions helps to explain why micelle formation for this surfactant is a spontaneous and entropy-driven process. researchgate.net
Molecular Mechanics (MM2) for Reaction Mechanism Studies
Molecular Mechanics (MM) methods use classical mechanics to model molecular systems. The MM2 force field is one of a family of force fields that calculates the potential energy of a system based on empirical parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions. While powerful for conformational analysis of large systems, specific studies detailing the use of the MM2 force field for investigating reaction mechanisms of this compound were not found in the reviewed literature.
In principle, MM methods could be part of a larger computational strategy, such as in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, to study reactions. mpg.de In such a framework, the reacting core of the system would be treated with a higher-level QM method, while the surrounding environment, including the long alkyl chain of the this compound and solvent molecules, would be handled by a force field like MM2. mpg.de This allows for the inclusion of environmental effects on the reaction pathway and energetics while keeping the calculation computationally feasible. However, dedicated studies applying this specifically to reaction mechanisms involving this compound are not prominently documented.
Environmental Fate and Biodegradation Research of Decane 1 Sulfonate
Biodegradation Pathways and Kinetics
The biological degradation of 10-(trifluoromethoxy)decane-1-sulfonate has been investigated through various standardized tests to determine its susceptibility to microbial breakdown.
Ready Biodegradability Assessments (e.g., OECD Tests)
Ready biodegradability tests are designed to screen chemicals for their potential for rapid and ultimate biodegradation in an aerobic environment. For 10-(trifluoromethoxy)this compound, studies utilizing OECD (Organisation for Economic Co-operation and Development) guidelines have been conducted.
In a study employing the OECD 301 F (manometric respirometry) test, 10-(trifluoromethoxy)this compound did not meet the stringent criteria for ready biodegradability, achieving 40% of its theoretical oxygen demand (ThOD). mst.dk However, in the OECD 301D (closed bottle) test, it showed a degradation of over 80% of ThOD, indicating it is readily biodegradable under these specific test conditions. mst.dk This suggests that the test conditions and microbial inoculum can significantly influence the outcome of ready biodegradability assessments.
Biodegradability of 10-(Trifluoromethoxy)this compound in OECD Tests
| Test Guideline | Result (% of ThOD) | Classification | Reference |
| OECD 301 F | 40% | Not readily biodegradable | mst.dk |
| OECD 301D | >80% | Readily biodegradable | mst.dk |
Fixed-Bed Bioreactor Studies
To further investigate its biodegradability under conditions that may better simulate a wastewater treatment environment, 10-(trifluoromethoxy)this compound was assessed in a standardized fixed-bed bioreactor (FBBR). In these studies, the compound was observed to be degradable. rsc.orgpops.int Primary degradation in the FBBR was reported to be complete after 6 days. researchgate.net
Monitoring of metabolites over time in the FBBR elucidated two primary biotransformation pathways:
Desulfonation and Oxidation: The predominant pathway involves the initial removal of the sulfonate group, followed by the oxidation and subsequent degradation of the alkyl chain. researchgate.net
Oxygen Insertion and Cleavage: A secondary pathway involves the insertion of an oxygen atom, leading to the cleavage and degradation of the molecule. researchgate.net
The degradation of the alkyl chain ultimately leads to the formation of the unstable intermediate, trifluoromethanol, from the trifluoromethoxy end group, which contributes to a high degree of mineralization of the molecule. researchgate.net
Abiotic Degradation Mechanisms
Hydrolysis and Photolysis Stability Investigations
Specific experimental studies on the hydrolysis and direct photolysis of 10-(trifluoromethoxy)this compound were not found in the reviewed literature. However, perfluorinated carboxylic and sulfonic acids are generally known to be resistant to abiotic degradation mechanisms like hydrolysis and photolysis in water to any significant extent. mst.dk While 10-(trifluoromethoxy)this compound is not a perfluorinated acid, the high stability of the carbon-fluorine bond in the trifluoromethoxy group suggests a likely resistance to these degradation pathways. rsc.org
Stability under Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are tertiary treatment methods that utilize highly reactive radicals to degrade persistent organic pollutants. The stability of 10-(trifluoromethoxy)this compound has been tested under AOP conditions. rsc.orgresearchgate.net While specific quantitative data on its degradation rate under various AOPs was not detailed in the search results, studies have compared its stability to other fluorinated surfactants. scholaris.camdpi.com This indicates that AOPs are being considered as a potential treatment method for this class of compounds.
Environmental Persistence and Comparison with Related Compounds
The environmental persistence of 10-(trifluoromethoxy)this compound is notably different from that of legacy per- and polyfluoroalkyl substances (PFAS) like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA). These legacy compounds are known for their extreme persistence in the environment. pops.intresearchgate.net
In contrast, 10-(trifluoromethoxy)this compound has demonstrated susceptibility to biodegradation, particularly in fixed-bed bioreactor systems and under certain ready biodegradability test conditions. mst.dkpops.int This suggests a lower environmental persistence compared to PFOS and PFOA. The unique trifluoromethoxy end group appears to allow for microbial degradation pathways that are not available to perfluorinated chains, leading to the potential for mineralization. rsc.orgresearchgate.net
However, when compared to other emerging fluorinated alternatives in ready biodegradability tests (OECD 301 F), it showed similar results of not being readily biodegradable, while still outperforming compounds like perfluorobutane sulfonate (PFBS) which showed no degradation at all. mst.dk
Advanced Applications and Emerging Research Directions
Role in Synthesis of Polymers, Catalysts, and Other Organic Compounds
Decane-1-sulfonate serves as a valuable reagent in the synthesis of various materials. alfa-chemical.comalfa-chemical.com Its applications extend to the creation of polymers, catalysts, and other organic molecules. alfa-chemical.comalfa-chemical.comreachemchemicals.comscharlab.com
Polymer Synthesis: Sodium this compound can be used as a surfactant in emulsion polymerization. alfa-chemical.com In this process, the surfactant stabilizes the growing polymer particles in an aqueous medium. It is also used in the synthesis of non-solvating, side-chain polymer electrolytes, which are a class of single-ion conductors. rsc.org For example, it has been used in the synthesis of poly(lithium 10-(2,5-dichlorophenoxy)this compound) for this purpose. rsc.org
Catalyst Synthesis: The compound is utilized in the preparation of novel catalysts. For instance, N-sulfonated cyclohexylhydantoin, a solid phase halogen-free acid catalyst, has been developed for various organic syntheses. semanticscholar.org While not a direct use of this compound, this illustrates the broader application of sulfonate-containing compounds in catalysis. In hydroformylation reactions, cobalt catalysts modified with sulfonate-phosphines have been studied for the conversion of olefins like decene into aldehydes. osti.gov
Organic Synthesis: As a high-purity reagent, it facilitates the synthesis of complex organic compounds. reachemchemicals.comscharlab.com It acts as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), which is crucial for the analysis and purification of peptides and proteins during synthesis. cymitquimica.comlichrom.com
Application as a Stabilizer in Polyurethane Foam Production
In the manufacturing of polyurethane foams, precise control over the foam's cellular structure is essential to achieve desired properties like density, insulation, and mechanical strength. mdpi.com Sodium this compound is used as a stabilizer in the production of polyurethane foam. alfa-chemical.com Surfactants, often silicone-based, are critical additives that stabilize the foam during the polymerization reaction, control cell size, and prevent the collapse of the foam structure. mdpi.comsinosil.com The use of specific stabilizers can influence the open-cell content of the foam, which is important for applications requiring specific airflow or acoustic properties. atamanchemicals.com
Mechanisms of Electrochemical Reactions Mediated by this compound
This compound plays a significant role in mediating electrochemical reactions, largely due to its properties as an anionic surfactant that can adsorb onto electrode surfaces and interact with reactants in the electrolyte solution. sigmaaldrich.cnsigmaaldrich.com
The electroreduction of zinc ions (Zn²⁺) at a mercury electrode has been a subject of detailed electrochemical investigation, with sodium 1-decanesulfonate being a key component in these studies. cymitquimica.comlichrom.comsigmaaldrich.cnottokemi.comscientificlabs.co.uk Research has shown that sodium 1-decanesulfonate has an accelerating, or catalytic, influence on the rate of Zn²⁺ electroreduction. researchgate.net
Retention Mechanisms of Guanidine (B92328) Compounds on Porous Graphitic Carbon
Sodium 1-decanesulfonate has been employed in studies to investigate the retention mechanism of guanidine compounds on porous graphitic carbon (PGC) columns in liquid chromatography. cymitquimica.comsigmaaldrich.cnsigmaaldrich.comscientificlabs.co.ukmpbio.comsigmaaldrich.com PGC is a unique stationary phase with a flat, highly ordered graphitic surface capable of retaining polar compounds. The addition of an ion-pairing reagent like this compound to the mobile phase alters the retention behavior of charged analytes like guanidino compounds. The hydrophobic tail of the sulfonate adsorbs onto the graphitic surface, while the negatively charged sulfonate head group is exposed to the mobile phase. This creates a dynamic ion-exchange surface that can interact with positively charged guanidinium (B1211019) ions, thereby modifying their retention and improving their chromatographic separation. sigmaaldrich.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
